molecular formula C11H21N3 B11735559 [(1-Ethyl-1H-pyrazol-5-yl)methyl](pentyl)amine

[(1-Ethyl-1H-pyrazol-5-yl)methyl](pentyl)amine

Cat. No.: B11735559
M. Wt: 195.30 g/mol
InChI Key: COUKZRCGGUOQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-pyrazol-5-yl)methylamine is a tertiary amine derivative featuring a pyrazole core substituted at the 1-position with an ethyl group and at the 5-position with a methyl-pentylamine moiety. Its molecular formula is C₁₂H₂₂N₄, with a molecular weight of 222.33 g/mol (calculated based on structural analogs in ).

Key physicochemical properties inferred from similar compounds ():

  • Lipophilicity: The pentyl chain (A-value = 1.9) enhances hydrophobicity compared to shorter alkyl chains like methyl (A = 1.7) or ethyl (A = 1.75) .
  • Basicity: The tertiary amine group has a predicted pKa of ~8.8–9.0, similar to analogs like [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine (pKa ~8.77) .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]pentan-1-amine

InChI

InChI=1S/C11H21N3/c1-3-5-6-8-12-10-11-7-9-13-14(11)4-2/h7,9,12H,3-6,8,10H2,1-2H3

InChI Key

COUKZRCGGUOQHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=NN1CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of (1-Ethyl-1H-pyrazol-5-yl)methylamine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted derivatives at the amine group.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) A-Value (Steric Parameter) Reference
(1-Ethyl-1H-pyrazol-5-yl)methylamine C₁₂H₂₂N₄ 222.33 1-Ethyl-pyrazole, pentylamine 8.8–9.0 1.9 (pentyl)
N-Benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine C₁₃H₁₇N₃ 215.29 1-Ethyl-pyrazole, benzylamine 8.77 1.75 (benzyl)
5-(1-Ethyl-1H-pyrazol-5-yl)pentylamine C₁₁H₂₁N₃ 195.31 1-Ethyl-pyrazole, methyl-pentylamine 8.80 1.9 (pentyl)
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine C₉H₁₈N₄ 182.27 1-Ethyl-pyrazole, ethyl-methylamine 8.80 1.75 (ethyl)

Key Observations:

Chain Length and Lipophilicity: The pentyl group in the target compound increases molecular weight and lipophilicity compared to benzyl (C₁₃H₁₇N₃) or methyl-pentyl (C₁₁H₂₁N₃) analogs . This enhances membrane permeability in biological systems.

Aromatic vs. Aliphatic Substituents :

  • Benzyl-substituted analogs (e.g., C₁₃H₁₇N₃) exhibit higher aromaticity, which may enhance π-π stacking interactions in drug-receptor binding compared to aliphatic pentyl chains .

Basicity and Reactivity: All analogs share similar pKa values (~8.8–9.0), indicating comparable protonation behavior under physiological conditions . Tertiary amines in these structures are less prone to oxidation than primary or secondary amines, as noted in steric hindrance models ().

Key Findings:

  • Reductive Amination : A plausible route for the target compound involves reacting 1-ethyl-5-formylpyrazole with pentylamine under catalytic hydrogenation, mirroring methods used for benzyl analogs ().
  • Yield Challenges : Bulky substituents (e.g., pentyl) may reduce yields compared to smaller alkyl groups due to steric hindrance during nucleophilic substitution ().

Biological Activity

(1-Ethyl-1H-pyrazol-5-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C9H14N4
  • Molecular Weight : 182.23 g/mol

This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including antitumor and anti-inflammatory activities.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of pyrazole derivatives. For instance, compounds similar to (1-Ethyl-1H-pyrazol-5-yl)methylamine have shown significant cytotoxic effects against various cancer cell lines. A study indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values as low as 45 nM against MCF-7 and HCT-116 cell lines, suggesting strong antiproliferative activity .

Table 1: Cytotoxicity of Related Pyrazole Compounds

CompoundCell LineIC50 (nM)
Compound 14MCF-745
Compound 14HCT-1166
Compound 14HepG-248

The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest and apoptosis induction in treated cells .

Enzymatic Inhibition

(1-Ethyl-1H-pyrazol-5-yl)methylamine has been studied for its ability to inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it can effectively bind to the active sites of CDK2, which is crucial for cell cycle regulation. The binding interactions are characterized by essential hydrogen bonds with key amino acids in the enzyme active site .

Study on Antitumor Activity

In a preclinical study, the compound was tested against multiple cancer cell lines. The results showed that treatment with (1-Ethyl-1H-pyrazol-5-yl)methylamine led to:

  • Cell Cycle Arrest : Significant alterations in cell cycle progression were observed, with an increase in the G0-G1 phase population.

Table 2: Effects on Cell Cycle Distribution

Treatment% G0-G1% S% G2/M
Control49.5138.1112.38
Compound57.0431.1511.81
  • Apoptosis Induction : The compound induced apoptosis at rates significantly higher than control treatments.

Table 3: Apoptosis Induction Rates

TreatmentTotal Apoptosis (%)Early Apoptosis (%)Late Apoptosis (%)
Control1.850.340.28
Compound41.5521.5112.95

These findings underscore the potential of (1-Ethyl-1H-pyrazol-5-yl)methylamine as an effective anticancer agent.

Pharmacokinetic Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that (1-Ethyl-1H-pyrazol-5-yl)methylamine possesses favorable pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.